molecular formula C8H10ClNO3 B2885586 Methyl 2-hydroxy-6-methylpyridine-3-carboxylate hydrochloride CAS No. 2193064-81-0

Methyl 2-hydroxy-6-methylpyridine-3-carboxylate hydrochloride

Cat. No. B2885586
CAS RN: 2193064-81-0
M. Wt: 203.62
InChI Key: TUUIRXYYXJDYFA-UHFFFAOYSA-N
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Description

“Methyl 2-hydroxy-6-methylpyridine-3-carboxylate hydrochloride” is a chemical compound. It is related to 2-Hydroxy-6-methylpyridine, which reacts with carboxylic acids RCOOH to give an equilibrium mixture of products .


Molecular Structure Analysis

The InChI code for Methyl 2-hydroxy-6-methylpyridine-3-carboxylate is 1S/C8H9NO3/c1-5-3-4-6 (7 (10)9-5)8 (11)12-2/h3-4H,1-2H3, (H,9,10) and the InChI key is QCXBGGVIGMAIJF-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Characterization

The field of organic synthesis has explored the use of derivatives related to Methyl 2-hydroxy-6-methylpyridine-3-carboxylate hydrochloride for various purposes. One such application involves the improved synthesis of 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride, which is a new synthetic antioxidant. This process highlights the preparation of its base through the acylation of 2-methylfuran, resulting in a notable yield improvement. The conditions for obtaining the product in good yield have been meticulously established, showcasing the compound's potential in synthesizing antioxidants and its relevance in scientific research related to organic chemistry and antioxidant development (Yao Xing-sheng, 2007).

Coordination Chemistry and Metal-Organic Frameworks

The coordination chemistry of pyridone derivatives, including structures similar to this compound, has been extensively studied from 1968 to 1993. These derivatives, particularly those substituted at the 6-position of the ring, have found significant usage as 1,3-bridging ligands akin to carboxylates. This has led to the synthesis of numerous dimeric complexes with various metals, demonstrating the versatile application of these compounds in creating complex coordination compounds and metal-organic frameworks. This research has implications for the development of new materials with potential applications in catalysis, molecular recognition, and as sensors (Jeremy M. Rawson & Richard E. P. Winpenny, 1995).

Enhancement of Material Properties

The introduction of hydrophobic groups, such as methyl groups, to carboxylate-based bridging metal-organic frameworks (MOFs) has shown to significantly enhance the water resistance of these structures. By strategically placing methyl groups adjacent to coordinating nitrogen atoms of the bipyridine pillar linker, the water stability of these frameworks can be greatly improved. This research provides valuable insights into the design of more durable and stable MOFs, which are critical for their application in areas such as gas storage, separation technologies, and catalysis (Deyun Ma, Yingwei Li, Zhong Li, 2011).

properties

IUPAC Name

methyl 6-methyl-2-oxo-1H-pyridine-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3.ClH/c1-5-3-4-6(7(10)9-5)8(11)12-2;/h3-4H,1-2H3,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUUIRXYYXJDYFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C(=O)N1)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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